molecular formula C19H16F3N3OS B11032919 morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione

morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione

Cat. No.: B11032919
M. Wt: 391.4 g/mol
InChI Key: CJXNQLWUHSPVSC-UHFFFAOYSA-N
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Description

The compound morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione features a pyrazole core substituted with a naphthalene group at position 3, a trifluoromethyl (-CF₃) group at position 5, and a morpholine ring linked via a methanethione (-CS-) group at position 1 (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the naphthalene moiety contributes to aromatic stacking interactions. The morpholine ring, a common pharmacophore, may improve solubility and bioavailability .

Properties

Molecular Formula

C19H16F3N3OS

Molecular Weight

391.4 g/mol

IUPAC Name

morpholin-4-yl-[3-naphthalen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]methanethione

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)17-12-16(15-6-5-13-3-1-2-4-14(13)11-15)23-25(17)18(27)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2

InChI Key

CJXNQLWUHSPVSC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)N2C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the naphthalene and trifluoromethyl groups. The final step involves the attachment of the morpholine ring through a carbothioyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Recent studies have highlighted the antitumor properties of morpholine-based compounds, including derivatives similar to morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione. For instance, a series of morpholinylchalcones were synthesized and evaluated for their antitumor activity against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. These compounds showed promising results compared to standard treatments like cisplatin .
  • Inhibition of Enzymes
    • The compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders. Inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome, have been developed using similar structural frameworks. Such inhibitors could potentially treat conditions like type 2 diabetes and obesity .
  • CNS Disorders
    • Morpholine derivatives have been explored as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in central nervous system (CNS) signaling. Compounds with similar structures have shown potential in treating CNS disorders such as Alzheimer's disease and mild cognitive impairment by modulating receptor activity .

Biochemical Applications

  • Molecular Docking Studies
    • Molecular docking studies have been conducted to understand the binding interactions of morpholine-based compounds with various biological targets. These studies help in predicting the efficacy and specificity of the compounds against certain receptors or enzymes, guiding further modifications for enhanced activity .
  • Synthesis of Novel Derivatives
    • The synthesis of morpholine-based heterocycles has led to the development of new compounds with diverse biological activities. For instance, new morpholinyl derivatives have been synthesized and tested for their potential as antimicrobial agents, expanding the therapeutic applications of morpholine derivatives .

Case Studies

StudyObjectiveFindings
Synthesis and Antitumor EvaluationEvaluate new morpholine derivativesIdentified several compounds with significant anti-cancer activity against A549 and HepG2 cell lines
Inhibition Studies on 11β-Hydroxysteroid DehydrogenaseDevelop inhibitors for metabolic syndromeCompounds demonstrated effective inhibition leading to potential treatment options for obesity and diabetes
Allosteric Modulation of GPCRsInvestigate CNS disorder treatmentsMorpholine derivatives showed promise in modulating GPCR activity, suggesting potential for treating Alzheimer's disease

Mechanism of Action

The mechanism of action of 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Aromatic Substituents

A. 3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde ()

  • Substituents : Naphthofuran (electron-rich fused ring) at position 3, phenyl at position 1, and an aldehyde (-CHO) at position 4.
  • The naphthofuran system may exhibit stronger fluorescence properties but lower metabolic stability than naphthalene .

B. Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) ()

  • Substituents : Trifluoromethyl at position 3, 4-methylphenyl at position 5, and a sulfonamide group at position 1.
  • Key Differences : The sulfonamide group in celecoxib confers COX-2 selectivity, while the morpholine-methanethione group in the target compound may favor different target interactions. Celecoxib’s molecular weight (381.37 g/mol) is lower than the target compound’s (estimated >450 g/mol), suggesting differences in pharmacokinetics .
Pyrazole-Morpholine Hybrids

A. (Z)-5-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one ()

  • Substituents : Morpholine-thiazolone hybrid linked to a chloro-methylphenyl pyrazole.
  • Key Differences : The thiazolone ring introduces hydrogen-bonding capacity, while the methanethione group in the target compound may enhance sulfur-mediated interactions (e.g., with metal ions or cysteine residues). Chlorine substituents typically increase lipophilicity but may reduce synthetic yield compared to fluorine .

B. 2-[5-(2-Naphthalenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid hydrazides ()

  • Substituents : Naphthalene and trifluoromethyl on pyrazole, with a thiazole-hydrazide group.
  • Key Differences : The thiazole-hydrazide moiety may confer chelation properties or enzymatic targeting (e.g., protease inhibition), whereas the morpholine-methanethione group in the target compound could modulate solubility and CNS penetration .
Trifluoromethylpyrazoles with Heterocyclic Systems

A. 4-[3-(Trifluoromethyl)-5-(furan-2-yl)-1H-pyrazol-1-yl]phenol ()

  • Substituents: Trifluoromethyl at position 3, furan at position 5, and phenol at position 1.
  • The phenol group increases acidity (pKa ~10) compared to the morpholine-methanethione group, which is non-ionizable at physiological pH .

Structural and Functional Comparison Table

Compound Name Pyrazole Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 3-(Naphthalen-2-yl), 5-(CF₃), 1-(morpholin-4-yl-methanethione) Morpholine, CF₃, naphthalene ~470 (estimated) High lipophilicity, potential CNS activity
Celecoxib () 3-(CF₃), 5-(4-methylphenyl), 1-(sulfonamide) Sulfonamide, CF₃ 381.37 COX-2 inhibition, anti-inflammatory
4-[3-(CF₃)-5-(furan-2-yl)-1H-pyrazol-1-yl]phenol () 3-(CF₃), 5-(furan), 1-(phenol) Phenol, CF₃, furan 294.23 Fluorescence, moderate solubility
3-(Naphtho[2,1-b]furan-2-yl)-1-phenylpyrazole-4-carbaldehyde () 3-(naphthofuran), 1-phenyl, 4-(CHO) Aldehyde, naphthofuran ~350 (estimated) Polar, potential photochemical activity

Biological Activity

Morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a pyrazole moiety, and a naphthalene derivative with a trifluoromethyl group. Its structural complexity contributes to its unique biological properties.

Research indicates that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems.

Biological Activity Overview

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth in vivo models
Anti-inflammatory EffectsReduces inflammation markers in animal models
Antimicrobial PropertiesExhibits activity against various bacterial strains

Case Studies

  • Anticancer Research : A study published in European Journal of Medicinal Chemistry demonstrated that the compound significantly reduces cell viability in breast cancer cell lines through apoptosis induction mechanisms. The results suggest potential for development as an anticancer agent .
  • Anti-inflammatory Effects : In a model of acute inflammation, the compound was shown to lower levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. This study highlights its role in modulating immune responses .
  • Antimicrobial Activity : Research indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High affinity for lipid membranes due to hydrophobic components.
  • Metabolism : Primarily metabolized by liver enzymes, with potential for drug-drug interactions.

Toxicity assessments indicate low acute toxicity levels; however, further studies are required to evaluate long-term effects and safety profiles.

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